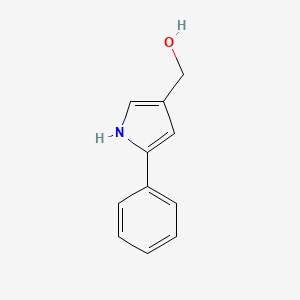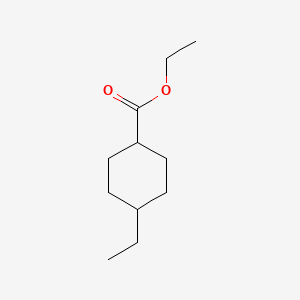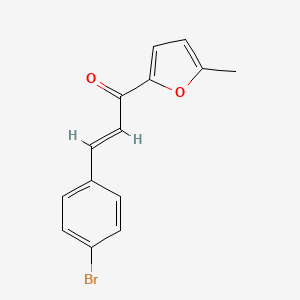
(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a building block for synthesizing other compounds, as a reagent in organic synthesis, and as a tool in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a building block in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool in the study of biochemical and physiological effects. It has also been used in the development of new drugs and in the study of the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of ((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to interact with a variety of molecules and enzymes in the body, resulting in a range of biochemical and physiological effects. In particular, it has been shown to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme monoamine oxidase, leading to an increase in the levels of neurotransmitters such as serotonin and dopamine. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, and the synthesis process is relatively inexpensive. However, there are some limitations to its use in lab experiments. In particular, it is not very stable and has a short shelf life.
Direcciones Futuras
There are a number of potential future directions for the use of ((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in scientific research. These include further research into its mechanism of action, the development of new drugs based on its structure, and the study of its effects on different biological systems. Additionally, further research into its synthesis process could lead to improved yields and increased stability.
Métodos De Síntesis
((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be synthesized through a multi-step reaction. The first step is the reaction of 4-bromophenylboronic acid with 5-methylfuran-2-yl chloride in the presence of a palladium catalyst to form the desired product. This reaction is followed by a reduction of the product using sodium borohydride and a final purification step to obtain a pure sample of ((2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-9-14(17-10)13(16)8-5-11-3-6-12(15)7-4-11/h2-9H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKHXGUWBXLIFW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



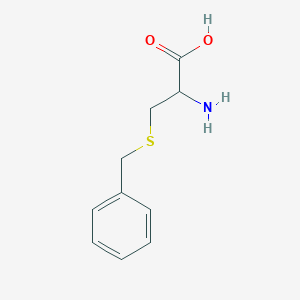
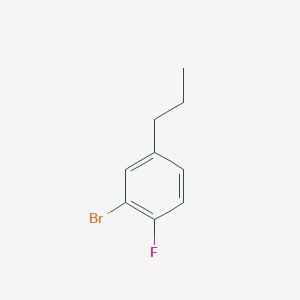


![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
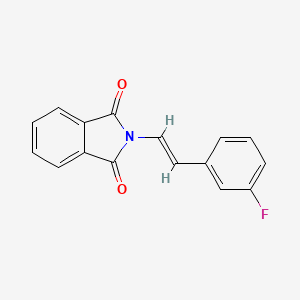
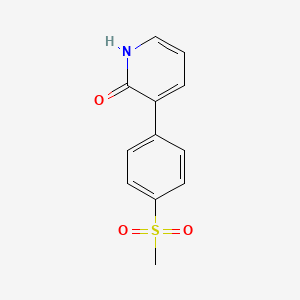
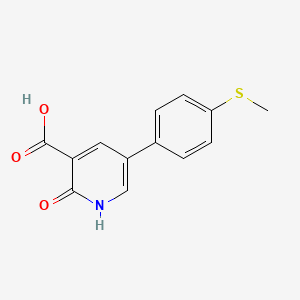
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
